molecular formula C20H27N3O3S2 B2820103 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide CAS No. 1207042-41-8

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide

Cat. No.: B2820103
CAS No.: 1207042-41-8
M. Wt: 421.57
InChI Key: WUZWMMSKFSTKCE-UHFFFAOYSA-N
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Description

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially leading to therapeutic effects . The sulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and thiophene rings, along with the sulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-4-8-21-20(24)19-18(7-13-27-19)28(25,26)23-11-9-22(10-12-23)17-14-15(2)5-6-16(17)3/h5-7,13-14H,4,8-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZWMMSKFSTKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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